4-(((2-Chlorophenyl)amino)methyl)benzamide

Catalog No.
S16159678
CAS No.
M.F
C14H13ClN2O
M. Wt
260.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(((2-Chlorophenyl)amino)methyl)benzamide

Product Name

4-(((2-Chlorophenyl)amino)methyl)benzamide

IUPAC Name

4-[(2-chloroanilino)methyl]benzamide

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

InChI

InChI=1S/C14H13ClN2O/c15-12-3-1-2-4-13(12)17-9-10-5-7-11(8-6-10)14(16)18/h1-8,17H,9H2,(H2,16,18)

InChI Key

OZPSAHPVOLGVLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=C(C=C2)C(=O)N)Cl

4-(((2-Chlorophenyl)amino)methyl)benzamide is a chemical compound characterized by its unique structure, which includes a benzamide core with a 2-chlorophenyl group and an amino methyl substituent. The molecular formula for this compound is C15H14ClN, and it has a molecular weight of approximately 255.73 g/mol. This compound exhibits properties typical of aromatic amides, which can influence its reactivity and biological activity.

The chemical reactivity of 4-(((2-Chlorophenyl)amino)methyl)benzamide can be explored through various reactions, including:

  • N-acylation reactions: This involves the introduction of acyl groups to the amino group, potentially altering the compound's biological activity.
  • Reduction reactions: The nitro or other substituents can be reduced to form amines, which may enhance solubility and bioavailability.
  • Substitution reactions: The chlorine atom can undergo nucleophilic substitution, leading to derivatives with varied pharmacological properties.

4-(((2-Chlorophenyl)amino)methyl)benzamide has been studied for its biological activity, particularly in the context of antimicrobial and antiviral properties. Research indicates that compounds with similar structures can inhibit various biological targets, including viral entry mechanisms. For instance, certain substituted benzamides have shown potential as inhibitors of filovirus entry, suggesting that this compound may also possess therapeutic potential against similar pathogens .

The synthesis of 4-(((2-Chlorophenyl)amino)methyl)benzamide typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis often begins with readily available precursors like chlorobenzene and benzamide derivatives.
  • Reagents: Reagents such as thionyl chloride or formic acid may be used to facilitate acylation or amination processes.
  • Procedure: A typical reaction may involve heating the starting materials under reflux conditions, followed by purification steps like recrystallization or chromatography to isolate the final product.

For example, one synthesis route involves reacting 2-amino-4-methylbenzamide with formic acid at elevated temperatures to yield the desired compound with high yields .

4-(((2-Chlorophenyl)amino)methyl)benzamide has potential applications in:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new antimicrobial or antiviral agents.
  • Research: Its unique properties make it suitable for studies in drug design and development, particularly in exploring structure-activity relationships.

Interaction studies are crucial for understanding how 4-(((2-Chlorophenyl)amino)methyl)benzamide interacts with biological targets. These studies typically involve:

  • Binding assays: To evaluate how well the compound binds to specific receptors or enzymes.
  • In vitro assays: Assessing the compound's efficacy against various pathogens or cancer cell lines.
  • In silico modeling: Computational methods can predict interactions based on structural data, guiding further experimental work.

Such studies help elucidate the pharmacological profile of this compound and inform future developments.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-(((2-Chlorophenyl)amino)methyl)benzamide. Here is a comparison highlighting their uniqueness:

Compound NameStructure HighlightsUnique Features
4-MethylbenzamideBenzamide coreSimple structure; less complex interactions
2-Chloro-N-(4-chlorophenyl)methylbenzamideContains multiple chlorinesIncreased lipophilicity may enhance receptor binding
N-(1-Amino)-N-(4-fluorophenyl)benzamideFluorinated variantPotentially different biological activity due to fluorine substitution
N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamideComplex structureUnique interactions with specific biological targets

These compounds illustrate variations in substituents that significantly affect biological activity and pharmacological properties, emphasizing the uniqueness of 4-(((2-Chlorophenyl)amino)methyl)benzamide in terms of its specific receptor interactions and therapeutic potential .

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

260.0716407 g/mol

Monoisotopic Mass

260.0716407 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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